Product packaging for Sodium glycolate(Cat. No.:CAS No. 2836-32-0)

Sodium glycolate

Cat. No.: B146980
CAS No.: 2836-32-0
M. Wt: 99.04 g/mol
InChI Key: XPUJQEGMNQWMJI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Glycolate (B3277807) Chemistry

The history of glycolate chemistry is intrinsically linked to that of its parent compound, glycolic acid. Glycolic acid (also known as hydroxyacetic acid) was first prepared in 1851 by German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov wikipedia.orgnih.gov. They synthesized it by treating hippuric acid with nitric acid and nitrogen dioxide, forming an ester of benzoic acid and glycolic acid, which they termed "benzoglycolic acid." wikipedia.org. Boiling this ester with dilute sulfuric acid yielded benzoic acid and glycolic acid wikipedia.org. The name "glycolic acid" was coined earlier, in 1848, by French chemist Auguste Laurent, who hypothesized its existence as the acid form of the amino acid glycine (B1666218) (then called glycocolle) wikipedia.org.

The understanding and utilization of glycolate chemistry have evolved significantly since these early discoveries. Initially, research focused on the synthesis and basic properties of glycolic acid and its simple salts like sodium glycolate. Over time, the unique chemical structure of glycolic acid, possessing both a hydroxyl group and a carboxyl group, led to its exploration in various chemical reactions and applications. The formation of salts, such as this compound, is a straightforward neutralization reaction between glycolic acid and a base like sodium hydroxide (B78521) ijrpr.com. This conversion to a salt form often enhances water solubility and alters reactivity, making this compound a useful compound in various applications. The evolution of glycolate chemistry has been driven by the increasing recognition of the versatility of the glycolate moiety in organic synthesis, coordination chemistry, and its presence in biological pathways. For instance, glycolate is a metabolite produced during photorespiration in plants wikipedia.orgoup.com.

Fundamental Chemical Significance of this compound within Organic and Inorganic Systems

This compound holds fundamental chemical significance in both organic and inorganic systems due to the reactivity of the glycolate anion (C₂H₃O₃⁻).

In organic systems , this compound can participate in various reactions characteristic of carboxylates and alkoxides. The presence of both a carboxylate group and a hydroxyl group on the same molecule allows for diverse reaction pathways. It can act as a nucleophile, a base, or a ligand. For example, the carboxylate group can engage in esterification reactions with alcohols, while the hydroxyl group can be involved in ether formation or oxidation reactions ijrpr.com. This compound can also undergo substitution reactions where the sodium cation is replaced by other cations . Its role as a precursor in organic synthesis is notable, contributing to the formation of more complex molecules . The polymerization of glycolic acid, often initiated from its derivatives or related compounds, leads to polyglycolic acid (PGA), a biodegradable polymer researchgate.net.

In inorganic systems , this compound can function as a ligand, coordinating with metal ions to form metal glycolates researchgate.net. The glycolate anion can act as a bidentate ligand, binding to metal centers through both the carboxylate oxygen and the hydroxyl oxygen atoms. This chelating ability influences the properties and structures of the resulting metal complexes. Research has investigated the interaction of glycolic acid and its derivatives with metal ions, including transition metal ions researchgate.net. Studies on the thermal behavior of transition metal glycolates, such as those of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), highlight the coordination chemistry involved researchgate.net. The complexation between polyglycolic acid and alkali metal ions like Na⁺ and K⁺ has also been studied, revealing that the binding site is typically the carbonyl oxygen, forming bidentate complexes researchgate.net. The stability and interaction energy of these complexes vary depending on the metal ion researchgate.net.

This compound's solubility in water makes it useful in aqueous-phase reactions and formulations cymitquimica.comfishersci.ca. It can act as a buffering agent and a pH adjuster in various systems cymitquimica.com.

Current Research Frontiers and Challenges in this compound Investigations

Current research involving this compound spans various frontiers, driven by its versatile chemical properties and potential applications. One significant area is its role in the synthesis of biodegradable polymers, particularly polyglycolic acid (PGA) researchgate.net. High-purity glycolic acid is essential for producing biodegradable polymers, pharmaceuticals, and fine chemicals, and achieving this purity, often via this compound as an intermediate, presents a research challenge researchgate.net. Innovative purification technologies, such as combining crystallization and active carbon adsorption, are being explored to obtain high-purity this compound from sources like fermentation broth researchgate.net.

Another frontier involves the biological production and metabolism of glycolate and its derivatives. Research is ongoing into the metabolic pathways involving glycolate in organisms like Escherichia coli and Saccharomyces cerevisiae asm.orgoup.com. Understanding and engineering these pathways can lead to the biotechnological production of glycolic acid and its salts from renewable resources, such as ethylene (B1197577) glycol researchgate.netoup.com. Challenges in this area include optimizing microbial strains and processes for efficient conversion and yield oup.com.

The role of glycolate in photorespiration in plants continues to be a subject of research, with investigations into the transporters and enzymes involved in glycolate metabolism oup.comfrontiersin.org. Understanding these processes is crucial for potential strategies to improve photosynthetic efficiency by modifying photorespiration.

Furthermore, the use of this compound and related glycolate derivatives in various industrial applications, including pharmaceuticals and cosmetics, continues to drive research into optimizing their properties and performance. For instance, sodium starch glycolate, a modified starch derivative where glycolate moieties are introduced, is extensively studied as a superdisintegrant in pharmaceutical formulations zebpharma.comatamanchemicals.comresearchgate.netmdpi.com. Research focuses on the physical and chemical characteristics of sodium starch glycolate, such as particle size, degree of substitution, and purity, and their impact on disintegration efficiency researchgate.netmdpi.com. Challenges include ensuring batch-to-batch consistency and understanding the influence of different starch sources on the final product properties mdpi.com.

The potential of glycolate in the context of chemical evolution and the origin of life is also an area of investigation, exploring how minerals might have induced the phosphorylation of glycolate ion under early Earth conditions nih.govrsc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4NaO3 B146980 Sodium glycolate CAS No. 2836-32-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2836-32-0

Molecular Formula

C2H4NaO3

Molecular Weight

99.04 g/mol

IUPAC Name

sodium;2-hydroxyacetate

InChI

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);

InChI Key

XPUJQEGMNQWMJI-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])O.[Na+]

Isomeric SMILES

C(C(=O)[O-])O.[Na+]

Canonical SMILES

C(C(=O)O)O.[Na]

Other CAS No.

2836-32-0

physical_description

Liquid

Pictograms

Corrosive; Irritant

Related CAS

79-14-1 (Parent)

Synonyms

glycolate
glycolic acid
glycolic acid, 1-(14)C-labeled
glycolic acid, 2-(14)C-labeled
glycolic acid, calcium salt
glycolic acid, monoammonium salt
glycolic acid, monolithium salt
glycolic acid, monopotassium salt
glycolic acid, monosodium salt
glycolic acid, potassium salt
hydroxyacetic acid
potassium glycolate

Origin of Product

United States

Synthesis and Preparation Methodologies of Sodium Glycolate

Conventional Chemical Synthesis Pathways

Traditional methods for synthesizing sodium glycolate (B3277807) primarily involve chemical reactions utilizing readily available precursors. These pathways often operate under high temperatures and can be energy-intensive. nih.gov

Neutralization Reactions of Glycolic Acid with Sodium Hydroxide (B78521)

Sodium glycolate can be synthesized through the neutralization of glycolic acid (HOCH₂COOH) with sodium hydroxide (NaOH). This acid-base reaction yields this compound and water.

The reaction can be represented as:

HOCH₂COOH + NaOH → HOCH₂COONa + H₂O

An example procedure involves dissolving glycolic acid in deionized water and gradually adding sodium hydroxide pellets while maintaining temperature control, typically below 40°C. The resulting solution is then evaporated under reduced pressure to induce crystallization of this compound. The crystalline product can be filtered and washed, for instance, with 95% ethanol, to remove impurities such as residual sodium chloride.

Substitution Reactions Involving Chloroacetic Acid and Alkali

Another common conventional method for producing this compound is the substitution reaction between chloroacetic acid (ClCH₂COOH) and an alkali, typically sodium hydroxide. This process is described as highly energy-intensive and conducted under high temperatures. nih.gov The reaction yields this compound and sodium chloride (NaCl) as a byproduct. nih.gov

The reaction can be represented as:

ClCH₂COOH + 2NaOH → HOCH₂COONa + NaCl + H₂O

Industrially, this method is widely employed. Under slightly alkaline conditions, the chlorine atom in chloroacetic acid is readily replaced by a hydroxide ion. zhonglanindustry.com A typical approach involves preparing a solution of chloroacetic acid and then adding a metered solution of sodium hydroxide to neutralize the mixture to a pH of approximately 7. zhonglanindustry.com Heating the mixture to boiling and refluxing for several hours facilitates the reaction, leading to the precipitation of sodium chloride crystals. zhonglanindustry.com This method, while established, presents challenges including the use of corrosive and toxic chloroacetic acid, significant equipment corrosion, environmental pollution concerns, and high production costs. nih.govzhonglanindustry.com

Alternatively, this compound can also be synthesized via the alkaline hydrolysis of dichloroacetic acid with excess sodium hydroxide, yielding this compound, sodium oxalate (B1200264), and sodium chloride. zhonglanindustry.com Due to differing solubilities, this compound can be isolated through crystallization and further purified by acidifying to precipitate glycolic acid, followed by neutralization. zhonglanindustry.com

Advanced and Green Synthesis Approaches

In response to the limitations of conventional methods, research and development efforts have focused on more sustainable and efficient synthesis routes, particularly through biotechnology.

Biotechnological Production through Microbial Fermentation Systems

Biotechnological production of glycolate, and subsequently this compound, from renewable resources using engineered microorganisms is gaining significant interest as an economically feasible and environmentally friendly alternative to chemical synthesis. d-nb.infocolab.ws Various microorganisms, including Escherichia coli, Corynebacterium glutamicum, Saccharomyces cerevisiae, and Kluyveromyces lactis, have been explored for glycolate production through fermentation. mdpi.com Escherichia coli is a favored host due to its rapid growth, well-characterized biology, and established genetic engineering tools. mdpi.com

Metabolic engineering plays a crucial role in enhancing glycolate production in microbial systems. Strategies involve modifying metabolic pathways to increase carbon flux towards glycolate synthesis and minimize byproduct formation.

One approach in E. coli involves utilizing a modified glyoxylate (B1226380) shunt, which is considered an efficient pathway for glycolate synthesis from glucose. mdpi.com This often includes the overexpression of key enzymes such as isocitrate lyase (encoded by aceA), isocitrate dehydrogenase kinase/phosphatase (aceK), and glyoxylate reductase (ycdW or ghrA). d-nb.infomdpi.comnih.gov Overexpression of citrate (B86180) synthase (gltA) in the TCA cycle can also enhance carbon flux to glyoxylate. mdpi.com

Challenges in microbial glycolate production from glucose include cofactor imbalances, as NADPH is needed for glycolate synthesis while glycolysis primarily generates NADH. nih.gov Strategies to address this involve introducing enzymes like NADP+-dependent glyceraldehyde 3-phosphate dehydrogenase (GapC) to produce NADPH during glycolysis and eliminating soluble transhydrogenase (SthA) to conserve NADPH. nih.gov Another challenge is the distribution of carbon flux between the tricarboxylic acid cycle and the glyoxylate shunt; eliminating isocitrate dehydrogenase (ICDH) can increase glyoxylate flux. nih.gov

Engineered E. coli strains have demonstrated significant improvements in glycolate titer and yield. For instance, through metabolic engineering involving the integration of gapC, inactivation of ICDH and SthA, and upregulation of isocitrate lyase and glyoxylate reductase, a glycolate titer of 41 g/L with a yield of 1.87 mol/mol glucose was achieved in fed-batch fermentation. nih.gov Other studies have explored different pathways and carbon sources, such as xylose, achieving titers of over 40 g/L. d-nb.inforesearchgate.net Production from glycerol (B35011) has also been demonstrated, reaching titers of over 4 g/L in fed-batch fermentation. colab.ws

Metabolic engineering efforts also focus on fine-tuning gene expression levels in glycolate pathways using synthetic promoters to balance metabolic flux and avoid the need for inducers. mdpi.com

Obtaining high-purity this compound from fermentation broth is crucial for its various applications. Fermentation broths contain not only the desired product but also residual sugars, byproducts, and biomass. google.com Purification processes are necessary to isolate and refine the this compound.

Purification strategies for glycolate (which can then be converted to this compound) from fermentation broth include techniques like crystallization and electrodialysis. researchgate.netmdpi.com A dual purification technology combining crystallization and activated carbon decolorization has been explored for producing high-purity this compound. researchgate.netdntb.gov.ua

Crystallization techniques can be used for desalination and removal of impurities. researchgate.net For example, cooling crystallization has been shown to effectively remove sodium sulfate. researchgate.net

Electrodialysis is another method used for purifying glycolic acid solutions obtained from processes like the oxidation of ethylene (B1197577) glycol, which yields this compound. mdpi.com This process can separate this compound from byproducts like sodium oxalate and unreacted starting materials. mdpi.com Salt splitting of this compound via electrodialysis can convert it into glycolic acid and sodium hydroxide. mdpi.com

Electrochemical Conversion of Organic Feedstocks (e.g., Ethylene Glycol Oxidation)

Electrochemical oxidation of organic feedstocks, particularly ethylene glycol (EG), has emerged as a promising and sustainable route for the production of value-added chemicals like glycolic acid or its salt, this compound. This method offers an alternative to traditional energy-intensive processes and can potentially utilize biomass-derived feedstocks or those from waste plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgacs.orgresearchgate.net The electrochemical ethylene glycol oxidation reaction (EGOR) involves the conversion of EG into various products, including glycolaldehyde, glyoxal (B1671930), glycolic acid, glyoxylic acid, oxalic acid, formic acid, and ultimately CO₂. acs.org Achieving high selectivity towards glycolic acid or glycolate is a key challenge, as uncontrolled C–C bond dissociation can lead to undesired C1 byproducts such as formate (B1220265). acs.org

Research has focused on developing efficient electrocatalysts to selectively drive the EGOR towards glycolate production. Precious metal catalysts, including gold (Au), platinum (Pt), and palladium (Pd), have shown significant activity and selectivity under alkaline conditions. acs.orgresearchgate.net Coin-group metals like Au and copper (Cu) have demonstrated considerable EGOR activity, while silver (Ag) has not. acs.org On Au surfaces, the Faradaic efficiency (FE) for the EG-to-glycolate pathway can exceed 95% at 1.0 V versus the reversible hydrogen electrode (RHE). acs.org Cu surfaces also show high FE (around 90%), but they can suffer from electrochemical dissolution. acs.org Different reaction mechanisms for glycolate generation have been proposed for Au and Cu, involving intermediates such as adsorbed 2-hydroxyacetyl and glyoxal, respectively. acs.org

Bimetallic catalysts have also been explored to enhance performance. Hollowed bimetallic PtAg nanostructures synthesized via an in situ dynamic evolution method have shown remarkable selectivity and activity for EGOR. acs.orgnih.gov This type of catalyst exhibited a glycolate selectivity of up to 99.2% and a Faradaic efficiency of approximately 97% at 1.0 V vs RHE, even at high current densities. acs.orgnih.gov This performance significantly surpasses that of commercial Pt/C and Ag-NW catalysts. acs.orgnih.gov The improved performance is attributed to mild surficial oxidation and the in situ formation of Pt–O(H)ad species, which modulate the electronic structure and facilitate selective electrooxidation. nih.gov The competitive C–C dissociation pathway leading to formate is concurrently inhibited. nih.gov

Another study investigated PdAg electrodes coated on Ni foam for selective electro-oxidation of ethylene glycol to glycolate. nih.gov A 3:1 Pd:Ag ratio was found to yield optimal results. nih.gov Electrolysis with this electrode at 0.705 V vs RHE resulted in glycolate production without significant overoxidation to formate or oxalate. nih.gov In a flow setup under industrial conditions, this Pd-Ni electrode maintained over 80% FE to glycolate for over 140 hours, with a periodic self-refresh cycle addressing long-term deactivation. nih.gov

Recent work has also highlighted the development of Pd/NiMoO₄/NF electrocatalysts, demonstrating high Faradaic efficiency (98.9%) and yield (98.8%) for glycolate synthesis from ethylene glycol oxidation, along with ultra-high stability (1500 h). dntb.gov.uanih.gov In this approach, the glycolic acid produced is converted in situ to this compound through an acid-base reaction in the NaOH electrolyte, offering an atomic-efficient process that avoids the need for additional acid for product separation. dntb.gov.uanih.gov The weak adsorption of this compound on the catalyst surface is considered crucial for preventing excessive oxidation and maintaining high selectivity. dntb.gov.uanih.gov

The electrochemical oxidation of ethylene glycol can proceed through several consecutive and/or parallel proton-coupled electron transfer (PCET) steps. acs.org The selection of catalyst, applied potential, and electrolyte environment significantly influence the catalytic mechanism and reaction pathways. researchgate.net While noble metals generally show superior selectivity under alkaline conditions, increasing the conversion rate while maintaining high selectivity remains a major challenge. researchgate.net

Detailed research findings on specific catalysts and their performance are summarized in the table below:

CatalystPotential (vs RHE)Faradaic Efficiency (%) (Glycolate)Selectivity (%) (Glycolate)Current Density (mA cm⁻²)Reference
Au electrode1.0 V>95-- acs.org
Cu electrode1.0 V~90-- acs.org
h-PtAg-NW1.0 V~9799.2355 acs.orgnih.gov
PdAg/Ni foam (3:1 Pd:Ag)0.705 V>80-- nih.gov
Pd/NiMoO₄/NF-98.9-- dntb.gov.uanih.gov

Chemical Reactivity and Mechanistic Analysis of Sodium Glycolate Transformations

Oxidation Reactions and Byproduct Characterization (e.g., Oxalic Acid Formation)

The oxidation of sodium glycolate (B3277807) can proceed through several pathways, yielding a variety of products depending on the oxidant and reaction conditions. A common and significant oxidation product is oxalic acid. This transformation is relevant in both industrial processes and biological systems.

The oxidation of the primary alcohol group of glycolate leads to the formation of glyoxylate (B1226380), which can be further oxidized to oxalate (B1200264). pharmatech-rx.com In enzymatic systems, glycolate oxidase, a flavin mononucleotide (FMN)-dependent enzyme found in plants and animals, catalyzes the oxidation of glycolate to glyoxylate, which is then further oxidized to oxalate. pharmatech-rx.com

In chemical synthesis, various oxidizing agents can be employed. For instance, the oxidation of monoethylene glycol (MEG) under alkaline conditions, which proceeds via a sodium glycolate intermediate, can yield sodium oxalate as a byproduct. nih.gov Catalytic systems, such as those using gold-based catalysts, have been developed to selectively oxidize MEG to glycolic acid, but over-oxidation to oxalic acid can occur. nih.govgoogle.com The reaction solution from such processes often contains this compound as the main product, with sodium oxalate present as a notable impurity. nih.govgoogle.com

Electrochemical oxidation also presents a viable route for glycolate transformation. Studies on the electro-oxidation of ethylene (B1197577) glycol have shown that glycolate is a key intermediate. masterorganicchemistry.comnih.gov Further oxidation of glycolate can lead to the formation of oxalate. researchgate.net The selectivity towards different C2 products like glycolate and oxalate can be controlled by modulating the electrocatalyst and reaction conditions. masterorganicchemistry.comnih.govwikipedia.org

A summary of byproducts from glycolate oxidation is presented below:

Oxidation MethodPrimary ProductKey Byproducts
Enzymatic (Glycolate Oxidase)GlyoxylateOxalic Acid
Catalytic (e.g., Au-based)Glycolic Acid/Sodium GlycolateSodium Oxalate, Diglycolic Acid
ElectrochemicalGlycolate, Formate (B1220265)Oxalate, Carbonate

Reduction Pathways Leading to Glycolate-Derived Compounds (e.g., Ethylene Glycol)

The reduction of the carboxylate group in this compound (or its acidic form, glycolic acid) can yield ethylene glycol, a commodity chemical with widespread industrial applications. This transformation is typically achieved through catalytic hydrogenation.

The heterogeneously catalyzed reduction of aqueous glycolic acid solutions to ethylene glycol has been demonstrated using various catalysts, with ruthenium (Ru) being a particularly effective metal. byjus.comfrancis-press.com Supported ruthenium catalysts, such as Ru/C, Ru/TiO2, and Ru/ZrO2, have shown high activity and selectivity for this conversion under hydrogen pressure. byjus.comfrancis-press.comresearchgate.net

The reaction conditions, including temperature, hydrogen pressure, and pH, significantly influence the conversion of glycolic acid and the selectivity towards ethylene glycol. byjus.comfrancis-press.com For instance, optimized conditions with a Ru/TiO2 catalyst can achieve up to 94% conversion of glycolic acid with 95% selectivity for ethylene glycol at 105 °C and 60 bar H2 pressure. francis-press.com The pH of the reaction medium is a critical parameter, with acidic conditions generally favoring the hydrogenation process. byjus.comresearchgate.net

The table below summarizes typical catalysts and conditions for the reduction of glycolic acid:

CatalystSupportTemperature (°C)H2 Pressure (bar)Max. Ethylene Glycol Yield (%)
RuCarbon (C)15040~21 (in algal medium)
RuTitania (TiO2)1056095
RuZirconia (ZrO2)10560High activity reported

Substitution Reactions Involving the this compound Anion

The glycolate anion, present in this compound, can act as a nucleophile in substitution reactions. The oxygen atom of the alkoxide is electron-rich and can attack an electrophilic carbon center, displacing a leaving group. This reactivity is characteristic of alkoxides and is exploited in reactions like the Williamson ether synthesis. byjus.com

The Williamson ether synthesis is a classic method for forming ethers via an SN2 (bimolecular nucleophilic substitution) mechanism. byjus.com In this reaction, an alkoxide ion reacts with a primary alkyl halide or other substrate with a good leaving group. byjus.comgoogle.com The glycolate anion, being an alkoxide, can participate in such reactions. For example, it can react with an alkyl halide (R-X) to form a glycolic acid ether (R-O-CH2-COOH) after subsequent acidification.

The general mechanism involves the backside attack of the glycolate nucleophile on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-oxygen bond and the simultaneous departure of the halide ion. byjus.com

The efficiency of this SN2 reaction is highest with methyl or primary alkyl halides. byjus.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions in the presence of a strong base like an alkoxide. byjus.comwikipedia.org

Role of this compound as a Reaction Intermediate or Byproduct in Complex Syntheses

This compound is a well-known byproduct in the industrial synthesis of carboxymethylated polymers, such as sodium carboxymethyl cellulose (B213188) (CMC) and sodium starch glycolate (SSG). wikipedia.org These polymers are produced by treating cellulose or starch with sodium monochloroacetate (SMCA) or its acid form (monochloroacetic acid, MCA) in an alkaline medium, typically using sodium hydroxide (B78521). wikipedia.org

The primary reaction is the etherification of the hydroxyl groups on the polysaccharide backbone with the carboxymethyl group from SMCA. wikipedia.org However, a competing side reaction occurs between sodium hydroxide and sodium monochloroacetate, which leads to the formation of this compound and sodium chloride. wikipedia.org

Reaction Scheme:

Main Reaction (Carboxymethylation): R-OH + ClCH₂COONa + NaOH → R-O-CH₂COONa + NaCl + H₂O

Side Reaction (this compound Formation): ClCH₂COONa + NaOH → HOCH₂COONa + NaCl

The formation of this compound is considered an impurity in the final product and its concentration is often a critical quality parameter. For instance, in pharmaceutical-grade sodium starch glycolate, the allowable limit for this compound is typically below 2%. francis-press.com High concentrations of NaOH can favor the side reaction, leading to increased formation of this compound. Purification steps, such as washing with alcohol-water mixtures, are employed to remove these byproducts. wikipedia.org

This compound can be formed as a degradation product of other chemical compounds, a notable example being sodium fluoroacetate (B1212596). Sodium fluoroacetate is a toxic compound that acts by inhibiting cellular metabolism.

Certain microorganisms possess enzymes capable of detoxifying fluoroacetate by cleaving the highly stable carbon-fluorine bond. google.com This enzymatic degradation is a key process in the environmental breakdown of fluoroacetate. The primary pathway involves a haloacetate halidohydrolase, which catalyzes the hydrolysis of the C-F bond to produce glycolate and a fluoride (B91410) ion.

This biotransformation is significant for bioremediation and understanding the environmental fate of fluoroacetate-containing pesticides. google.com The rate of degradation is influenced by environmental factors such as temperature, with higher temperatures generally leading to faster breakdown. google.com

Spectroscopic and Advanced Characterization Techniques for Sodium Glycolate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For sodium glycolate (B3277807), various NMR techniques are employed to analyze its organic and inorganic components.

Proton (¹H) NMR spectroscopy is instrumental in determining the arrangement of hydrogen atoms within a molecule. In sodium glycolate (HOCH₂COONa), the proton NMR spectrum is relatively simple, reflecting its straightforward structure. The spectrum exhibits a singlet peak for the methylene (B1212753) (-CH₂-) protons. chemicalbook.com The chemical environment of these protons, being adjacent to both a hydroxyl group and a carboxylate group, influences their chemical shift. The electronegativity of the neighboring oxygen atoms causes a downfield shift of the methylene proton signal compared to alkanes. libretexts.orgpdx.edu

Table 1: ¹H NMR Spectral Data for this compound

Chemical Group Chemical Shift (ppm) Multiplicity
-CH₂- ~3.9 Singlet

Note: The chemical shift can vary slightly depending on the solvent and concentration.

This single peak confirms the presence of the methylene group and its symmetric environment, providing key evidence for the structural integrity of the glycolate anion.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. compoundchem.com In the ¹³C NMR spectrum of this compound, two distinct signals are observed, corresponding to the two carbon atoms in different chemical environments. chemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (ppm)
-CH₂- ~64
-COO⁻ ~181

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

The carbon atom of the methylene group (-CH₂-), being attached to an electron-withdrawing hydroxyl group, appears at a specific chemical shift. The carboxylate carbon (-COO⁻) resonates further downfield due to the strong deshielding effect of the two oxygen atoms. This data is crucial for confirming the carbon skeleton of the glycolate anion. nih.gov

Sodium-23 (²³Na) NMR is a specialized technique used to investigate the local environment of sodium ions. huji.ac.il As a quadrupolar nucleus, the ²³Na NMR signal is highly sensitive to the symmetry and dynamics of the electric field gradient at the nucleus. nih.gov This sensitivity can be exploited to study ion-ion, ion-solvent, and ion-ligand interactions. researchgate.net

In the context of this compound, ²³Na NMR can provide insights into:

Solvation: The interaction of sodium ions with solvent molecules can be monitored by changes in the ²³Na chemical shift and relaxation rates.

Ion Pairing: The formation of ion pairs between Na⁺ and the glycolate anion can be inferred from the NMR parameters. The degree of ion pairing can influence the quadrupolar coupling constant.

Mobility: The rotational and translational mobility of the sodium ions can be studied through relaxation and diffusion measurements. nih.gov

While specific ²³Na NMR studies on pure this compound are not extensively documented in readily available literature, the principles of the technique suggest its utility in understanding the behavior of the sodium counter-ion in various states (e.g., in solution, in a solid matrix). The chemical shift of ²³Na is generally referenced to a standard like NaCl in D₂O. huji.ac.il Variations in the chemical shift and line width of the ²³Na signal can indicate changes in the coordination and dynamics of the sodium ion. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. chemicalbook.com Analysis of these bands allows for the confirmation of the compound's chemical structure.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad) O-H stretching Hydroxyl (-OH)
~2900 C-H stretching Methylene (-CH₂)
~1600 C=O stretching (asymmetric) Carboxylate (-COO⁻)
~1400 C=O stretching (symmetric) Carboxylate (-COO⁻)
~1060 C-O stretching Hydroxyl (-OH)

Note: These are approximate values and can vary based on the sample preparation method (e.g., KBr pellet). nih.gov

The broad band in the high-wavenumber region is characteristic of the O-H stretching of the hydroxyl group, often broadened due to hydrogen bonding. The peaks in the 1600-1400 cm⁻¹ region are particularly diagnostic for the carboxylate anion, representing the asymmetric and symmetric stretching vibrations of the C=O bonds. The presence of these distinct absorption bands provides strong evidence for the key functional groups within this compound.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For a simple salt like this compound, electrospray ionization (ESI) is a suitable soft ionization technique. In ESI-MS, this compound would likely be observed as sodium adducts of the glycolate anion or as the deprotonated molecule in negative ion mode.

The expected fragmentation of the glycolate anion (C₂H₃O₃⁻) under collision-induced dissociation (CID) would involve the loss of small neutral molecules. Potential fragmentation pathways could include:

Loss of CO₂ (44 Da) from the carboxylate group.

Loss of H₂O (18 Da) from the hydroxyl group and an adjacent hydrogen.

Analyzing the masses of the resulting fragment ions allows for the confirmation of the molecular structure. The formation of sodium adducts is a common phenomenon in the mass spectrometry of sodium salts and can aid in their identification. researchgate.net

X-ray Diffraction (XRD) Analysis of Crystalline Structures

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, one can determine the arrangement of atoms within the crystal lattice.

A search of the available scientific literature did not yield specific studies detailing the full crystal structure determination or providing a standard powder XRD pattern for pure this compound. However, it is known that solid glycolic acid forms monoclinic, prismatic crystals. It is expected that this compound, as a salt, would also form a crystalline solid with a distinct diffraction pattern. An XRD analysis of a powdered sample of this compound would reveal a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the compound's crystal lattice structure. This data could be used to identify this compound in a mixture, assess its purity, and determine its degree of crystallinity.

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

A study by do Nascimento et al. (2017) investigated the thermal behavior of this compound. The TGA curve for this compound shows that the compound is thermally stable up to a certain temperature, after which it undergoes decomposition. The decomposition of anhydrous this compound occurs in a single step. The onset of this decomposition provides information on its thermal stability.

Parameter Value Atmosphere
Decomposition Onset Temperature~250 °CInert/Oxidative
Decomposition Peak TemperatureVaries with heating rateInert/Oxidative
Final ResidueSodium Carbonate (Na₂CO₃)Air

The final residue after decomposition in an air atmosphere is typically sodium carbonate, which is stable at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions.

The DSC curve for this compound would show endothermic or exothermic peaks corresponding to these transitions. The study by do Nascimento et al. (2017) also provides DSC data for this compound. The DSC thermogram for anhydrous this compound is characterized by an endothermic event corresponding to its decomposition, which is consistent with the mass loss observed in the TGA analysis. The absence of a distinct melting peak before decomposition suggests that this compound may decompose before it melts under typical DSC conditions.

Thermal Event Temperature Range (°C) Type of Transition
DecompositionStarts around 250 °CEndothermic

This combined TGA and DSC data provides a comprehensive understanding of the thermal behavior of this compound.

Microscopic and Elemental Analysis

Advanced characterization techniques are crucial for understanding the physical and chemical properties of this compound at a microscopic level. Methods such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) provide invaluable data on the compound's morphology and elemental composition, respectively.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography. An electron beam is focused and scanned across the sample, and the interactions between the electrons and the sample's atoms generate various signals that are collected to form an image. This analysis reveals detailed information about the physical characteristics of the material, such as particle shape, size, and surface texture.

While specific SEM micrographs for pure this compound are not extensively published, the analysis of this compound would be expected to characterize its solid-state properties. Given that its parent compound, glycolic acid, is a crystalline solid, it is anticipated that this compound also presents as a crystalline powder. SEM analysis would visualize the distinct crystal habits, assess the particle size distribution, and reveal details about surface features like roughness or the presence of agglomerates.

Table 1: Expected Morphological Characteristics of this compound via SEM Analysis

CharacteristicDescriptionSignificance
Particle Shape Expected to be crystalline, potentially exhibiting prismatic or tabular shapes. The specific crystal system would influence the observed geometry.Affects bulk properties such as flowability, packing density, and dissolution rate.
Particle Size Analysis would determine the range and average size of the particles, which could range from micrometers to millimeters.Crucial for formulation development, as it impacts solubility, bioavailability, and processability.
Surface Texture The surface may appear smooth or rough, with the potential for fractures, steps, or other topographical features on the crystal faces.Influences the surface area, which can affect reactivity and interaction with other substances.
Agglomeration SEM can identify the extent to which individual particles clump together to form larger aggregates.Agglomeration impacts powder flow and can affect the uniformity of blends in various applications.

Energy Dispersive X-ray Analysis (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Analysis (EDX), often coupled with SEM, is an analytical technique used for the elemental characterization of a sample. wikipedia.orgvaccoat.com When the electron beam from the SEM strikes the sample, it excites electrons in the sample's atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fill these vacancies, releasing energy in the form of X-rays. wikipedia.org Each element emits X-rays at characteristic energy levels, allowing the EDX detector to identify the elemental makeup of the sample. wikipedia.orgthermofisher.com

For this compound, with the chemical formula C₂H₃NaO₃, an EDX analysis is expected to confirm the presence of its constituent elements: carbon, oxygen, and sodium. scbt.com The technique can provide qualitative data (identifying the elements present) and semi-quantitative data (estimating the relative abundance of each element). Furthermore, EDX can be used to create elemental maps, which visually display the distribution of each element across the sample's surface, confirming the uniform composition of the this compound particles. Research on related, more complex compounds like sodium starch glycolate has shown that EDX is capable of identifying sodium that may be present as this compound on the surface of particles. researchgate.net

Table 2: Expected Elemental Composition of this compound by EDX Analysis

ElementAtomic SymbolChemical Formula PresenceExpected EDX Result
CarbonCC₂H₃NaO₃Detection of characteristic Carbon Kα X-ray peak.
OxygenOC₂H₃NaO₃Detection of characteristic Oxygen Kα X-ray peak.
SodiumNaC₂H₃NaO₃Detection of characteristic Sodium Kα X-ray peak.

This non-destructive analysis is fundamental in verifying the chemical identity and purity of the compound at a microscopic scale. nih.gov

Environmental Fate and Degradation Dynamics of Sodium Glycolate

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Sodium glycolate (B3277807) is generally considered readily biodegradable. Its presence in aquatic and terrestrial environments leads to its breakdown through various microbial processes. Based on available information, persistence of sodium glycolate is unlikely oroboros.atwikipedia.orguniprot.org. It is highly soluble in water, which facilitates its dispersion in aquatic systems and its mobility in soil oroboros.atwikipedia.orguniprot.orgwikimedia.org.

Studies on related compounds, such as glycolic acid, support the expectation of ready biodegradation, with high mineralization rates observed in a relatively short period sydlabs.com. While specific detailed studies focusing solely on this compound's biodegradation rates across diverse environmental matrices are less extensively documented in the provided sources, the inherent biodegradability of the glycolate moiety suggests efficient breakdown in biologically active environments.

Anaerobic degradation of glycolate has been observed in syntrophic cocultures of bacteria isolated from freshwater sediments. This process involves the conversion of glycolate to carbon dioxide and reducing equivalents, likely facilitated by interspecies hydrogen transfer rsc.org.

Microbial Degradation Pathways and Enzyme Involvement

Microorganisms play a pivotal role in the degradation of this compound. The metabolic pathways involved can vary depending on the microbial community and environmental conditions (e.g., aerobic or anaerobic).

Under aerobic conditions, glycolate can be oxidized to glyoxylate (B1226380), a reaction catalyzed by enzymes such as glycolate oxidase anr.frnih.gov. Glycolate oxidase (EC 1.1.99.14) is an FMN-dependent enzyme that catalyzes the oxidation of glycolate to glyoxylate uniprot.orgsydlabs.comprospecbio.comnih.gov. This enzyme has been identified in various organisms and is crucial for the initial step of aerobic glycolate metabolism.

In anaerobic environments, alternative pathways are utilized. Research on thermophilic anaerobic bacteria, such as Moorella sp. strain HUC22-1, has revealed the degradation of both glyoxylate and glycolate via the malyl-CoA pathway plos.org. This pathway involves a series of enzymatic reactions. Key steps include the condensation of glyoxylate with acetyl-CoA to form malyl-CoA, followed by the conversion of malyl-CoA to L-malate. L-malate is then oxidized to pyruvate (B1213749) and CO2, and pyruvate is converted to acetyl-CoA and CO2, regenerating acetyl-CoA for further cycles plos.orgwikipedia.org. ATP generation can occur through substrate-level phosphorylation linked to the conversion of malyl-CoA to L-malate wikipedia.org. Enzymes involved in this anaerobic pathway include those with acetyl-CoA and ADP-dependent glyoxylate-converting activity, malic enzyme (EC 1.1.1.40), pyruvate synthase (also known as pyruvate:ferredoxin oxidoreductase, EC 1.2.7.1), and hydrogenase oroboros.atrsc.orgrsc.organr.frwikipedia.orgwikipedia.orgacs.orgbioscientifica.comebi.ac.ukcaister.comebi.ac.ukdrugbank.comwikipedia.orgwikipedia.orgresearchgate.netmetabolomicsworkbench.org.

Glycolate is also known to be a metabolite in the degradation of other compounds, such as sodium monofluoroacetate, where it is produced by soil microorganisms including bacteria (Pseudomonas) and fungi (Fusarium solani).

Environmental Persistence and Mobility Assessment

This compound exhibits low environmental persistence. Multiple safety data sheets indicate that persistence is unlikely and bioaccumulation is improbable oroboros.atwikipedia.orguniprot.org. The compound's high solubility in water is a primary factor influencing its environmental mobility oroboros.atwikipedia.orguniprot.orgwikimedia.org. It is expected to be highly mobile in soils and readily spread in water systems oroboros.atwikipedia.orguniprot.orgwikimedia.org.

The low potential for bioaccumulation is consistent with its water-soluble nature and expected rapid biodegradation oroboros.atwikipedia.orguniprot.orgsydlabs.com. For glycolic acid, a low potential for bioaccumulation has been specifically noted based on experimental data and biodegradation rates sydlabs.com.

Influence of Environmental Parameters on Degradation Kinetics (e.g., Temperature, pH)

Environmental parameters such as temperature and pH can influence the kinetics of chemical degradation and biodegradation processes. While specific quantitative data on the effect of temperature and pH solely on this compound biodegradation kinetics is limited in the provided sources, general principles observed for the degradation of other organic compounds and related substances can be considered.

For instance, studies on the degradation of verbascoside (B1683046) have shown that elevated temperatures increase the degradation rate constant wikipedia.org. Similarly, the degradation rate of ceftobiprole (B606590) was observed to increase with increasing pH. Research on the biodegradation of sodium monofluoroacetate, which yields glycolate, demonstrated that temperature significantly enhanced the degradation rate.

Biological enzymatic activity, central to biodegradation, is known to be influenced by temperature, with enzymes typically having optimal temperature ranges for activity. Changes in pH can also affect enzyme activity and the chemical stability of the compound, thereby influencing degradation rates wikipedia.org.

Although detailed kinetic studies specifically for this compound under varying temperature and pH conditions are not extensively reported in the provided materials, it is reasonable to infer that these environmental parameters would similarly impact its degradation kinetics in aquatic and terrestrial environments, influencing the rate at which it is broken down by microbial communities.

Industrial and Chemical Engineering Aspects of Sodium Glycolate Production and Utilization

Process Optimization in Industrial Synthesis (e.g., Temperature and Molar Ratio Control)

The industrial synthesis of sodium glycolate (B3277807) is achieved through several chemical pathways, with process optimization being critical for maximizing yield and purity. Key parameters such as temperature, molar ratios of reactants, and the method of reactant addition are carefully controlled.

One significant method involves the reaction of glyoxal (B1671930) with sodium hydroxide (B78521). researchgate.net In this process, an aqueous solution of glyoxal is gradually added to an aqueous solution of sodium hydroxide while maintaining continuous stirring. researchgate.net The temperature is a crucial control parameter and should be kept in the range of 0 to 10°C to ensure a theoretical yield of 100%. researchgate.net The molar ratio of glyoxal to sodium hydroxide is also optimized, typically falling between 1:1.05 and 1:1.1, to ensure complete reaction of the glyoxal. researchgate.net Following these optimized conditions, a yield of 95% of the theoretical maximum can be practically achieved. researchgate.net

Another prevalent industrial route is the hydrolysis of chloroacetic acid with sodium hydroxide. nih.govrsc.org In this classic method, chloroacetic acid is first dissolved in water, and a sodium hydroxide solution is then added under strictly monitored conditions to control temperature and pH. nih.gov The reaction produces a mixture containing sodium glycolate, sodium chloride, and unreacted materials. nih.gov

A third route utilizes dichloroacetic acid under a strong base, which initiates a Cannizzaro reaction. rsc.org This process involves an excess of alkali and ultimately forms this compound along with sodium oxalate (B1200264) and sodium chloride. rsc.org The separation of the desired product relies on the differing solubilities of these salts. rsc.org

The table below summarizes key parameters for different synthesis routes.

Synthesis RouteReactantsMolar Ratio (Reactant 1:Reactant 2)TemperatureReported Yield
Glyoxal Reaction Glyoxal, Sodium Hydroxide1 : 1.05-1.10-10°C95%
Chloroacetic Acid Hydrolysis Chloroacetic Acid, Sodium Hydroxide-Controlled-
Dichloroacetic Acid Reaction Dichloroacetic Acid, Sodium HydroxideExcess NaOH--

Purification and Downstream Processing Technologies

High-purity this compound is essential for its primary applications, particularly in the synthesis of biodegradable polymers. ijcsi.pro Downstream processing employs a combination of purification technologies to remove impurities such as pigments, unreacted starting materials, and by-product salts. researchgate.netijcsi.pro

Crystallization is a fundamental technique for purifying this compound from reaction mixtures or fermentation broths. rsc.orgijcsi.pro The process leverages the differences in solubility of this compound and impurities at varying temperatures. rsc.org

In one documented process for purifying this compound from a fermentation broth, the solution is first adjusted to pH 9.50 and saturated at 60°C. ijcsi.pro Upon cooling to room temperature (25°C), macroscopic yellow plate-like crystals of this compound are formed, achieving a purity of 94%. ijcsi.pro Further purification can be achieved through subsequent recrystallization steps. Evaporation, concentration, and cooling are common steps to induce crystallization and isolate the product. nih.govnih.gov This method has been shown to be effective in separating this compound from sodium chloride, yielding a final product with a purity exceeding 99%. nih.gov

Adsorption-based methods are highly effective for removing color and resinous by-products from this compound solutions. researchgate.netijcsi.pro Activated carbon (AC) is the most commonly used adsorbent due to its high porosity and large surface area, which allow it to effectively trap pigment-like contaminants. ijcsi.proresearchgate.net

The process is highly selective; AC rapidly removes most color contaminants while adsorbing a negligible amount (around 1%) of the this compound itself. ijcsi.pro In a typical application, the this compound solution is passed through a column filled with activated carbon multiple times. researchgate.net The amount of activated carbon used is generally between 1-5% by weight relative to the amount of this compound being purified. researchgate.net Research has shown that adding 8% activated carbon to a saturated this compound solution can remove over 97% of the color. ijcsi.pro Combining crystallization with activated carbon adsorption in a tandem process can produce this compound with 99% purity at a yield of 87%. ijcsi.pro

The table below details the outcomes of different purification techniques.

Purification MethodKey Process ParametersInitial PurityFinal PurityNotes
Crystallization Saturate at 60°C, crystallize at 25°C-94%From fermentation broth ijcsi.pro
Crystallization Evaporation, concentration, cooling->99%Separation from NaCl nih.gov
Adsorption 1-5% wt. activated carbon--Removes resinous products researchgate.net
Tandem Process Crystallization + 8% Activated Carbon-99%Achieved 87% yield ijcsi.pro

Role in Polymer Science and Engineering

This compound serves as a crucial intermediate in the production of high-purity glycolic acid, which is a fundamental building block in polymer science for creating biodegradable aliphatic polyesters. researchgate.netijcsi.pro

High-purity glycolic acid, derived from purified this compound, is a monomer used to synthesize biodegradable polymers that have found extensive use in the biomedical field. researchgate.netijcsi.pro

Polyglycolic Acid (PGA): PGA is the simplest linear, aliphatic polyester. rsc.org It can be synthesized from glycolic acid through polycondensation or, more commonly, through the ring-opening polymerization of glycolide, the cyclic dimer of glycolic acid. abechem.com The high purity of the initial glycolic acid is a critical factor, as impurities can affect the polymerization process and the final properties of the polymer. ijcsi.pro Although less direct, PGA can also be produced via the solid-state polycondensation of halogenoacetates, such as sodium chloroacetate (B1199739), which is structurally related to this compound. abechem.com

Poly(lactic-co-glycolic acid) (PLGA): PLGA is a copolymer synthesized from lactic acid and glycolic acid. acs.org By adjusting the ratio of lactic to glycolic acid in the polymer chain, its properties, such as degradation rate, can be precisely tailored for various applications, including absorbable sutures and drug delivery systems. acs.orguobabylon.edu.iq The synthesis of high-molecular-weight PLGA is typically achieved through the ring-opening polymerization of lactide and glycolide. acs.org The degradation of PLGA in vivo results in lactate (B86563) and glycolate, the salt forms of the constituent acids. acs.org

Mechanistic Studies of this compound as a Corrosion Inhibitor

Specific mechanistic studies detailing the function of this compound as a corrosion inhibitor were not identified in a comprehensive review of the available research literature. General principles of corrosion inhibition by organic molecules involve the adsorption of the inhibitor onto the metal surface, forming a protective film that impedes the anodic (metal dissolution) and/or cathodic (oxygen reduction) reactions of the corrosion process. The effectiveness of such inhibitors often depends on the molecule's ability to coordinate with the metal surface through heteroatoms (like oxygen) and the formation of a stable, passive layer. However, without dedicated electrochemical or surface analysis studies for this compound, its specific mechanism—whether it acts as an anodic, cathodic, or mixed-type inhibitor and the nature of its adsorption (physisorption vs. chemisorption)—remains uncharacterized.

Integration into Advanced Bio-based Chemical Production Platforms

The incorporation of this compound into advanced bio-based chemical production platforms represents a strategic shift from traditional petrochemical processes towards sustainable and integrated biorefineries. These platforms are designed to convert renewable biomass into a diverse portfolio of value-added chemicals, with this compound emerging as a key C2 platform chemical. The integration leverages various conversion technologies to process different biomass components, primarily lignocellulose, into intermediates that can be transformed into final products like this compound.

A significant approach involves the chemocatalytic conversion of cellulosic biomass. Research has demonstrated a one-pot reaction that converts cellulose (B213188) into methyl glycolate using a tungsten-based catalyst. This process provides a direct route from a primary biomass component to a glycolate derivative, which can then be utilized. The methyl glycolate produced can be further hydrogenated to yield other valuable chemicals, showcasing the potential for a multi-product biorefinery. For instance, hydrogenation over a Cu/SiO2 catalyst can convert methyl glycolate almost quantitatively into ethylene (B1197577) glycol or ethanol, depending on the reaction conditions. This flexibility allows a production platform to adapt to market demands for different chemicals derived from the same glycolate intermediate.

Table 1: Chemocatalytic Conversion of Cellulose to Glycolate Derivatives and Other Chemicals

This table outlines the yields and conditions for the conversion of cellulose to methyl glycolate and its subsequent hydrogenation into ethylene glycol and ethanol.

Conversion Step Feedstock Catalyst Product Yield/Selectivity Conditions
Oxidative Conversion Cellulose Tungsten-based Methyl glycolate 57.7 C% yield 240 °C, 1 MPa O2, in methanol
Hydrogenation Methyl glycolate Cu/SiO2 Ethylene glycol Nearly quantitative 200 °C
Hydrogenation Methyl glycolate Cu/SiO2 Ethanol 50% selectivity 280 °C

Data sourced from a study on chemocatalytic conversion routes from cellulosic biomass.

Biotechnological routes also play a crucial role in integrating glycolate production into bio-based platforms. Genetically engineered microorganisms are being developed to produce glycolic acid (the precursor to this compound) from various sugars derived from lignocellulosic biomass, such as glucose and xylose. For example, engineered Escherichia coli strains have been created that can produce glycolic acid from both hexose (B10828440) and pentose (B10789219) sugars. This is particularly important for biorefineries aiming to utilize all major sugar streams from hemicellulose and cellulose hydrolysis.

Table 2: Bio-production of Glycolic Acid from Lignocellulosic Sugars

This table shows the production yields of glycolic acid from different sugars using an engineered E. coli strain.

Sugar Feedstock Product Molar Yield (mol GA / mol sugar)
D-glucose Glycolic Acid 0.20
D-xylose Glycolic Acid 0.60
L-arabinose Glycolic Acid 0.68

Data derived from research on a synthetic pathway for bioproduction of glycolic acid from lignocellulosic sugars.

Another advanced platform utilizes ethylene glycol, which can itself be produced from biomass, as a feedstock for bio-oxidation. Strains like Gluconobacter oxydans are effective in the fermentation of ethylene glycol to produce high titers of glycolic acid. The integration challenge here lies in the downstream processing to obtain high-purity this compound suitable for applications like biodegradable polymer production. A tandem process combining crystallization and active carbon adsorption has been developed to purify this compound from the fermentation broth. This purification step is critical for the economic viability of the bio-based platform, as product purity is a key bottleneck for high-value applications.

Table 3: Tandem Purification of Bio-produced this compound

This table details the results of a dual purification process for this compound derived from the fermentation of ethylene glycol.

Purification Stage Input Output Purity Final Yield Key Process
Crystallization Fermentation broth (pH 9.50) 94% - Saturation at 60°C, crystallization at 25°C
Active Carbon (AC) Adsorption Saturated SG solution (188 g/L) 99% 87% Addition of 8% AC to remove color contaminants

Data from a study on the tandem production of high-purity this compound.

These integrated platforms highlight a move away from single-product facilities towards versatile biorefineries. By establishing this compound as a platform chemical, producers can create a range of downstream products, enhancing the economic feasibility and resilience of bio-based manufacturing.

Interfacial and Solution Chemistry of Sodium Glycolate

Adsorption Phenomena on Various Solid Surfaces and Carriers

The adsorption of sodium glycolate (B3277807) onto solid surfaces is influenced by the chemical nature of both the glycolate ion and the adsorbent material, as well as the solution conditions such as pH. As the sodium salt of a weak acid, sodium glycolate exists predominantly as the glycolate anion in aqueous solutions at neutral or alkaline pH. This anionic nature is a primary determinant of its adsorption behavior.

Research into the purification of this compound produced via fermentation has utilized activated carbon to remove impurities. In these studies, it was observed that activated carbon is effective at removing pigment-like contaminants from the solution while adsorbing only a minimal amount of the this compound product (approximately 1%). researchgate.net This indicates a low affinity for adsorption of this compound on the nonpolar surface of activated carbon, which is expected for a small, hydrophilic organic anion. researchgate.net

In the context of mineral surfaces, the adsorption of ionic species is largely governed by electrostatic interactions. tudelft.nl Many common minerals, such as silica (B1680970) and various clays, possess a net negative surface charge at pH values above their isoelectric point (typically in the acidic range). tudelft.nl Consequently, the anionic glycolate species would experience electrostatic repulsion from these negatively charged surfaces, leading to minimal adsorption. Conversely, on mineral surfaces that are positively charged (e.g., at a pH below their isoelectric point), some electrostatic attraction and subsequent adsorption could occur.

The general principles of surfactant adsorption on mineral surfaces involve a combination of electrostatic and hydrophobic interactions. tudelft.nl However, due to its small molecular size and limited nonpolar character (a two-carbon backbone), the contribution from hydrophobic interactions to the adsorption of this compound is expected to be weak.

Complexation Chemistry with Diverse Metal Ions and Formation of Coordination Compounds

This compound, and its conjugate acid glycolic acid, function as effective chelating agents, forming stable coordination complexes with a variety of metal ions. medchemexpress.comwikipedia.org The glycolate ligand possesses two potential donor sites for coordination: the oxygen atoms of the carboxylate group and the oxygen atom of the α-hydroxyl group. This ability to form a five-membered chelate ring through bidentate coordination enhances the stability of the resulting metal complexes. wikipedia.orgiosrjournals.org

The carboxylate group of glycolate can coordinate with metal ions, and the involvement of the hydroxyl group in complex formation significantly strengthens these interactions compared to other simple carboxylic acids. wikipedia.org This enhanced stability suggests that the hydroxyl group participates in chelation, likely involving the loss of its proton to form a more stable ring structure with the metal ion. wikipedia.org

The formation of glycolate-metal complexes has been noted with several divalent and trivalent metal ions.

Copper (Cu²⁺) and Lead (Pb²⁺): The complexes formed with Cu²⁺ and Pb²⁺ are reported to be particularly strong, significantly more so than complexes formed by other carboxylic acids that lack the hydroxyl group. wikipedia.org

Iron (Fe³⁺): Glycolic acid is a strong chelating agent for ferric iron. google.com The stability of this complex is quantified by its formation constant, which, expressed as a logarithmic value (log K), is 4.7. google.com This indicates a very low concentration of free ferric ions in solution when chelated by glycolate. google.com

Iron (Fe²⁺): Studies on the oxidation of glycolic acid have noted that the glycolate anion can act as a bidentate ligand, complexing with Fe(II) ions through both the carboxyl group and the oxygen of the hydroxyl group. iosrjournals.org

The general structure of these complexes involves the metal ion being the central atom bonded to one or more glycolate ligands through coordinate covalent bonds, where the ligand donates electron pairs to the metal's empty orbitals. drugs.com The number of bonds formed and the resulting geometry depend on the size, charge, and electron configuration of the metal ion. guidechem.com

Influence of pH on this compound Speciation and Reactivity in Solution

The speciation of this compound in an aqueous solution is critically dependent on the pH. This compound is the salt of a weak acid, glycolic acid. The equilibrium between the undissociated acid form and the anionic glycolate form is governed by the acid dissociation constant (pKa) of glycolic acid. The pKa for the carboxylic acid group of glycolic acid is consistently reported to be approximately 3.83. wikipedia.orgiosrjournals.orgdrugbank.com

This pKa value is the pH at which the concentrations of the protonated (glycolic acid) and deprotonated (glycolate anion) species are equal.

At pH < 3.83: The solution is more acidic than the pKa, so the equilibrium shifts toward the protonated form. Glycolic acid (HOCH₂COOH) will be the predominant species.

At pH = 3.83: The concentrations of glycolic acid and the glycolate anion (HOCH₂COO⁻) are equal.

At pH > 3.83: The solution is more basic than the pKa, leading to the deprotonation of the carboxylic acid. The glycolate anion (HOCH₂COO⁻) will be the dominant species in the solution. nih.gov

The pH-dependent speciation directly impacts the chemical reactivity and interactions of the compound. The anionic glycolate form is more effective in chelating metal ions and will have different adsorptive properties due to its negative charge compared to the neutral glycolic acid molecule. iosrjournals.orgnih.gov For instance, electrostatic interactions with charged surfaces or other molecules in a formulation will be significant only at pH values above the pKa.

Table 1: Speciation of Glycolic Acid/Glycolate at Various pH Values An interactive data table based on the data in the text.

pH Value Dominant Species Approximate Ratio (Anion:Acid) Primary Interaction Potential
2.0 Glycolic Acid (HOCH₂COOH) 1 : 68 Hydrogen bonding
3.83 Glycolic Acid & Glycolate Anion 1 : 1 Mixed
5.5 Glycolate Anion (HOCH₂COO⁻) 47 : 1 Ionic bonding, Chelation

Chemical Interactions and Incompatibilities in Multicomponent Systems

This compound is frequently encountered as a by-product impurity in the synthesis of sodium starch glycolate (SSG), a widely used pharmaceutical excipient. nih.govresearchgate.net The manufacturing process of SSG involves the reaction of starch with sodium chloroacetate (B1199739) in an alkaline medium. researchgate.net This process can lead to the formation of this compound and sodium chloride as the primary impurities. nih.govresearchgate.net Due to its potential impact on the functionality and stability of the final product, the amount of this compound is controlled by pharmacopeial specifications. For example, the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph.Eur.) limit the content of this compound in SSG to not more than 2.0%. nih.gov

Table 2: Common Impurities and Limits in Sodium Starch Glycolate (SSG) An interactive data table based on the data in the text.

Impurity Typical Pharmacopeial Limit Source of Impurity Potential Interaction
This compound ≤ 2.0% By-product of carboxymethylation Electrostatic interaction with cationic drugs
Sodium Chloride ≤ 7.0% By-product of carboxymethylation Can affect ionic strength and hydration

The presence of this compound as an impurity can lead to chemical interactions and incompatibilities within a formulation:

Electrostatic Interactions: As an anion, the glycolate ion can interact with cationic (weakly basic) active pharmaceutical ingredients (APIs). nih.gov This can lead to the adsorption of the drug onto the excipient matrix, potentially affecting drug release and bioavailability. nih.gov

Reactivity of Residuals: Beyond this compound itself, other reactive impurities from the synthesis, such as residual sodium chloroacetate, may be present. Monochloroacetate has the potential to participate in SN2 nucleophilic reactions with suitable functional groups on an API. nih.gov

General Incompatibilities: While not always specific to the glycolate impurity, the excipient sodium starch glycolate has been reported to be incompatible with ascorbic acid. formulationbio.com

These potential interactions highlight the importance of controlling the purity of excipients like sodium starch glycolate to ensure the stability and performance of the final dosage form.

Q & A

Q. What are the established synthesis routes for sodium glycolate, and how can purity be optimized during purification?

this compound is synthesized via alkaline hydrolysis of dichloroacetic acid. The reaction involves excess sodium hydroxide, yielding this compound, sodium oxalate, and sodium chloride. Due to differences in solubility, this compound is isolated via crystallization and further purified by acidification (e.g., HCl) to precipitate glycolic acid, followed by neutralization . Key steps include:

  • Reaction conditions : Excess NaOH at controlled temperatures to minimize side products.
  • Crystallization : Sequential cooling to exploit solubility differences.
  • Validation : Purity is confirmed using titrimetric or spectroscopic methods.

Q. How is this compound quantified in pharmaceutical excipients to comply with regulatory standards?

Pharmacopeial methods (e.g., USP) involve derivatizing this compound into glycolic acid, followed by acetone precipitation to remove interferents. The clear supernatant is analyzed spectrophotometrically or via HPLC. Critical parameters include:

  • Standard preparation : Glycolic acid dried over phosphorus pentoxide to ensure accuracy .
  • Precipitation : Acetone and sodium chloride enhance selectivity by removing starch or cellulose matrices .
  • Validation : Recovery rates (97–100%) and precision are assessed using spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound recovery data across analytical methods?

Discrepancies often arise from matrix effects (e.g., excipient interactions) or methodological variability. A systematic approach includes:

  • Cross-validation : Compare UV/Vis, HPLC, and mass spectrometry results for the same sample .
  • Matrix-matched calibration : Prepare standards in excipient-matched solutions to account for interference .
  • Statistical analysis : Use t-tests or ANOVA to identify significant differences between methods .

Q. What experimental designs are optimal for studying this compound stability in industrial waste systems?

Simulated waste testing employs mass balance calculations and controlled evaporation experiments. For example:

  • Design : Feed and concentrate glycolate levels are measured under nominal and extreme pH conditions .
  • Data interpretation : Recovery rates (e.g., 97–100%) are statistically evaluated using confidence intervals to assess environmental persistence .
  • Advanced modeling : Incorporate kinetic studies to predict degradation pathways under thermal stress.

Q. How do formulation variables impact this compound’s role as an impurity in sodium starch glycolate?

this compound is a regulated impurity (≤2.0% per USP) in sodium starch glycolate. To study its formation:

  • Factor screening : Vary synthesis parameters (e.g., cross-linking time, NaOH concentration) and quantify this compound via validated assays .
  • Mechanistic analysis : Correlate carboxymethylation efficiency with impurity levels using FTIR or NMR .
  • Process optimization : Adjust reaction stoichiometry to minimize residual glycolate .

Q. What advanced statistical tools can predict this compound’s behavior in complex formulations?

Artificial Neural Networks (ANNs) and Response Surface Methodology (RSM) are effective for multivariate analysis:

  • ANN training : Use dissolution rate, impurity levels, and stability data to build predictive models .
  • RSM integration : Identify interactions between this compound and excipients (e.g., microcrystalline cellulose) .
  • Validation : Compare model predictions with experimental results to refine accuracy .

Methodological Tables

Q. Table 1. Pharmacopeial Limits for this compound in Excipients

ExipientRegulatory LimitAnalytical MethodKey Reference
Sodium Starch Glycolate≤2.0%UV/Vis after acetone precipitation
CarboxymethylcelluloseDeducted from total CMC contentTitrimetric analysis

Q. Table 2. Recovery of this compound in Simulated Waste Testing

ConditionRecovery Rate (%)Statistical Significance (p-value)
Nominal Salt97–100>0.05 (not significant)
Low Hydroxide97–100>0.05 (not significant)
Source: Mass balance calculations under controlled evaporation

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.